molecular formula C13H17ClN2O4 B146409 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate CAS No. 136204-68-7

2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate

Cat. No. B146409
CAS RN: 136204-68-7
M. Wt: 300.74 g/mol
InChI Key: OYGKZISHHKFFGI-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate, commonly known as PCC, is a synthetic compound that has a wide range of applications in the scientific research field. It is a versatile compound, with a wide variety of uses in both biochemical and physiological studies. PCC is a highly effective inhibitor of enzymes, which makes it a valuable tool for studying enzyme-catalyzed reactions. It has also been used to study various biological processes, such as protein folding and protein-protein interactions.

Scientific Research Applications

Optical Properties and Electroluminescence

Research on carbazole and triphenylamine-substituted ethenes, which share a structural motif with 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate, has shown that these compounds exhibit aggregation-induced emission, mechanochromism, and blue electroluminescence. These properties are significant for the development of new optoelectronic materials, with potential applications in light-emitting diodes (LEDs) and sensors (Chan et al., 2014).

Carbon Dioxide as a Carbonylating Agent

The use of carbon dioxide as a carbonylating agent in synthesizing cyclic ureas, 2-oxazolidinones, and 2-oxazinones, underscores a green chemistry approach for the functionalization of amines. This methodology highlights the versatility of carbamate compounds in synthesizing valuable heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Paz et al., 2010).

Antimicrobial and Antimycobacterial Activities

A series of substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates demonstrated antimicrobial and antimycobacterial activities, indicating the potential of carbamate derivatives in developing new antimicrobial agents. These compounds showed significant activity against mycobacterial species, suggesting their potential use in treating mycobacterial infections (Tengler et al., 2013).

Herbicidal Applications

The crystal structure analysis of propaquizafop, a herbicide that shares a functional group similarity with 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate, provides insights into its mode of action and interaction with target sites in plants. This research contributes to the design of more efficient and selective herbicidal agents (Jeon et al., 2014).

Synthesis of Condensed Heterocyclic Compounds

Rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes offers a waste-free synthesis method for condensed heterocyclic compounds, illustrating the utility of carbamate compounds in facilitating novel synthetic routes for complex heterocycles (Shimizu et al., 2009).

properties

IUPAC Name

2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c1-9(2)20-12(17)15-7-8-19-13(18)16-11-5-3-10(14)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGKZISHHKFFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NCCOC(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324304
Record name 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807013
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate

CAS RN

136204-68-7
Record name 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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